2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

描述

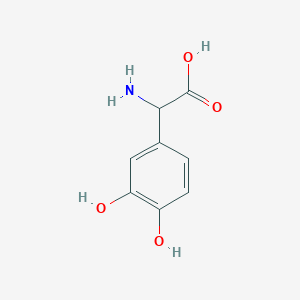

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (also known as DOPAC derivative) is an amino acid derivative with significant implications in neurochemistry and potential therapeutic applications. This compound is structurally related to dopamine and its metabolites, particularly 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting its involvement in critical biochemical pathways associated with neurotransmitter metabolism and oxidative stress responses.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- Structure : Contains two hydroxyl groups on the aromatic ring, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role in dopamine metabolism and its antioxidant properties. Key areas of research include:

Neurochemistry

- Dopamine Metabolism : This compound is recognized as a metabolite of DOPAC, which is crucial in the degradation pathways of dopamine, implicating it in neurodegenerative diseases such as Parkinson's disease.

- Oxidative Stress Protection : Its antioxidant properties have been shown to protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative conditions.

Antidiabetic Potential

Recent studies indicate that derivatives of 3,4-dihydroxyphenylacetic acid can enhance glucose-stimulated insulin secretion in pancreatic islets. This suggests that this compound may also have implications for managing diabetes by modulating insulin release .

The biological effects of this compound can be attributed to its interaction with various biochemical pathways:

- Interaction with Enzymes : It may influence mitochondrial respiration and interact with nitric oxide synthase, impacting neurotransmitter dynamics and cellular respiration.

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |

| Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |

| Tyrosine | Precursor to dopamine | Amino acid precursor to catecholamines |

| Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced cell death rates in cultures exposed to neurotoxic agents.

- Diabetes Management : Research indicated that this compound enhances insulin secretion from isolated rat pancreatic islets when stimulated by glucose. This effect could provide a basis for developing new antidiabetic therapies targeting glucose metabolism and insulin release mechanisms .

- Antioxidant Properties : In experimental models, the compound exhibited a significant reduction in markers of oxidative stress and inflammation within neuronal tissues, suggesting potential therapeutic applications for neurodegenerative diseases .

科学研究应用

Chemical Properties and Background

- Chemical Formula : CHNO

- Molecular Weight : 183.16 g/mol

- CAS Number : 138-62-5

DOPAC is a phenolic acid and a metabolite of dopamine. It plays a crucial role in the metabolic pathways of catecholamines and has implications in neurobiology and pharmacology.

Neurobiology and Parkinson's Disease Research

DOPAC is a key metabolite in the dopaminergic system. Its levels are often studied in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that the oxidative stress associated with dopamine metabolism can lead to the production of DOPAC, which may have neuroprotective or neurotoxic effects depending on its concentration and the cellular environment .

Case Study : A study highlighted that increased levels of DOPAC correlate with reduced activity of monoamine oxidase (MAO) in early-onset Parkinson's disease, suggesting its potential as a biomarker for disease progression .

Antiproliferative Effects in Cancer Research

DOPAC exhibits significant antiproliferative effects against various cancer cell lines, including prostate (LNCaP) and colon (HCT116) cancer cells. The mechanism is believed to be linked to its catechol structure, which can induce apoptosis in cancer cells .

Case Study : Research demonstrated that DOPAC inhibited cell proliferation through the modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation as an anticancer agent .

Diabetes Management

Recent studies have focused on synthesizing derivatives of DOPAC as potential α-glucosidase inhibitors for managing type II diabetes mellitus. These derivatives showed promising results in inhibiting α-glucosidase activity, which is crucial for controlling postprandial hyperglycemia .

| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 873.34 µM) |

|---|---|---|

| DOPAC Derivative 1 | 12.84 ± 0.52 | Significantly more potent |

| DOPAC Derivative 2 | 43.76 ± 2.34 | Moderate potency |

This research suggests that DOPAC derivatives could provide an alternative to existing diabetes medications with fewer side effects .

Neuroprotective Agent

Given its role in dopamine metabolism, DOPAC has been investigated for its neuroprotective properties. It may help mitigate neuronal damage associated with oxidative stress by acting as an antioxidant.

Potential Drug Development

The synthesis of novel Schiff base derivatives from DOPAC has opened avenues for drug development targeting various conditions, including diabetes and cancer. These derivatives are being studied for their enhanced biological activity and lower toxicity profiles compared to traditional drugs .

属性

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。